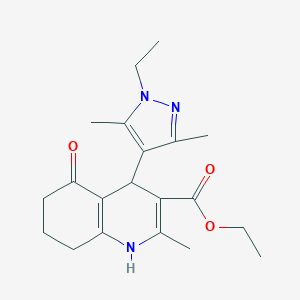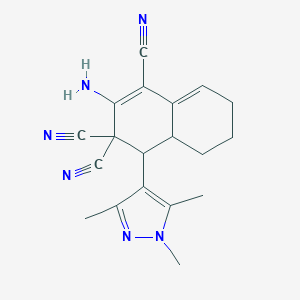![molecular formula C17H20N4O5S B280278 ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280278.png)
ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as NPTB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NPTB is a benzothiophene derivative that has been synthesized using a variety of methods, and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of NPTB involves the inhibition of PDE5, which leads to an increase in cGMP levels in the body. cGMP is a second messenger molecule that plays a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and vasodilation. By inhibiting PDE5, NPTB enhances the effects of cGMP, leading to increased blood flow and relaxation of smooth muscles. This mechanism of action has been found to be similar to that of sildenafil, a well-known PDE5 inhibitor.
Biochemical and Physiological Effects:
NPTB has been found to exhibit various biochemical and physiological effects. It has been reported to enhance the relaxation of smooth muscles in the corpus cavernosum of the penis, leading to increased blood flow and improved erectile function. NPTB has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, NPTB has been found to exhibit anti-tumor effects by inhibiting the proliferation of cancer cells.
実験室実験の利点と制限
NPTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods, and has been found to exhibit high potency and selectivity as a PDE5 inhibitor. NPTB has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, NPTB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, NPTB has not been extensively studied in animal models, which can limit its potential applications in preclinical research.
将来の方向性
There are several future directions for research on NPTB. One direction is to investigate its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on cGMP signaling pathways. Additionally, future research can focus on optimizing the synthesis method of NPTB to improve its yield and solubility. Overall, NPTB has significant potential for scientific research, and further investigation is warranted to fully explore its applications and potential benefits.
合成法
The synthesis of NPTB has been reported in various research articles. One method involves the reaction of 2-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-nitro-1H-pyrazole-1-carboxylic acid in the presence of thionyl chloride and triethylamine, followed by the reaction of the resulting intermediate with ethylamine. Another method involves the reaction of 2-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-nitro-1H-pyrazole-1-carboxamide in the presence of triethylamine and diethylazodicarboxylate. These methods have been found to yield NPTB in good to excellent yields.
科学的研究の応用
NPTB has been found to exhibit various scientific research applications. It has been reported to act as a potent and selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. NPTB has also been found to exhibit anti-inflammatory and anti-tumor properties, and has been investigated for its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders.
特性
分子式 |
C17H20N4O5S |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
ethyl 2-[2-(4-nitropyrazol-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H20N4O5S/c1-3-26-17(23)14-12-6-4-5-7-13(12)27-16(14)19-15(22)10(2)20-9-11(8-18-20)21(24)25/h8-10H,3-7H2,1-2H3,(H,19,22) |
InChIキー |
XDGZAVGPLZKKNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-] |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)

![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)

![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
